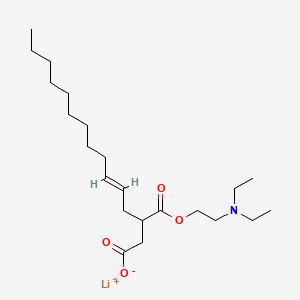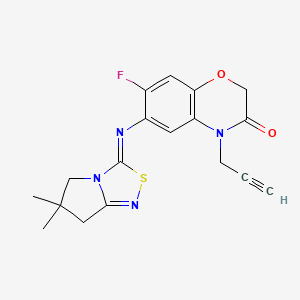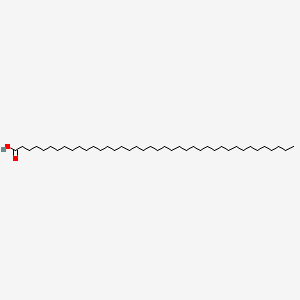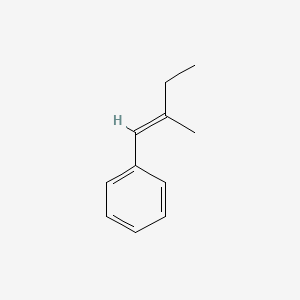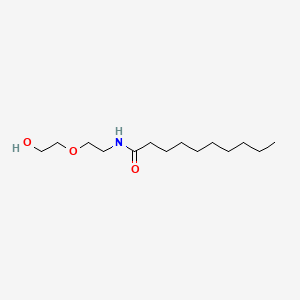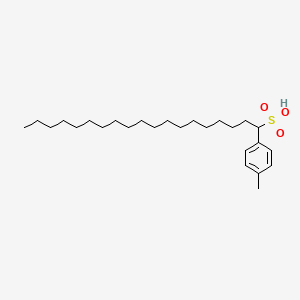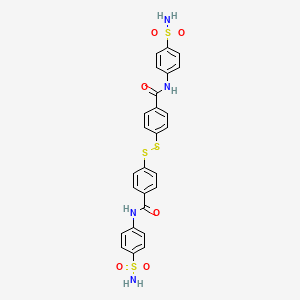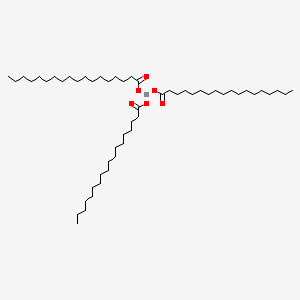
Chromium tristearate, pure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium tristearate, also known as chromium(III) tristearate, is a coordination compound where chromium is bonded to three stearate ions. Stearate is the anion derived from stearic acid, a long-chain fatty acid. This compound is typically used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and stabilizer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium tristearate can be synthesized through the reaction of chromium(III) chloride with sodium stearate in an aqueous medium. The reaction typically proceeds as follows: [ \text{CrCl}3 + 3 \text{C}{17}\text{H}{35}\text{COONa} \rightarrow \text{Cr(C}{17}\text{H}_{35}\text{COO})_3 + 3 \text{NaCl} ]
Industrial Production Methods: In industrial settings, chromium tristearate is produced by reacting chromium salts with stearic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through filtration and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium tristearate primarily undergoes substitution reactions due to the presence of the stearate ligands. It can also participate in redox reactions where the chromium center changes its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the replacement of stearate ligands with other ligands such as chloride or sulfate ions.
Redox Reactions: Chromium tristearate can be reduced or oxidized using common reagents like hydrogen peroxide or sodium borohydride.
Major Products Formed:
Substitution Reactions: Chromium chloride or chromium sulfate complexes.
Redox Reactions: Chromium(II) or chromium(VI) compounds, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chromium tristearate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a lubricant and stabilizer in the production of plastics and other materials.
Wirkmechanismus
The mechanism by which chromium tristearate exerts its effects is primarily through its ability to form stable complexes with other molecules. The chromium center can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability makes it useful in catalysis and stabilization processes.
Vergleich Mit ähnlichen Verbindungen
Chromium(III) acetate: Similar in structure but uses acetate ligands instead of stearate.
Chromium(III) chloride: A simpler compound with chloride ligands.
Chromium(III) sulfate: Contains sulfate ligands and is often used in tanning and dyeing processes.
Uniqueness: Chromium tristearate is unique due to its long-chain fatty acid ligands, which impart hydrophobic properties and make it particularly useful as a lubricant and stabilizer. Its ability to form stable complexes with a variety of ligands also sets it apart from other chromium compounds.
Eigenschaften
CAS-Nummer |
3843-17-2 |
|---|---|
Molekularformel |
C54H105CrO6 |
Molekulargewicht |
902.4 g/mol |
IUPAC-Name |
chromium(3+);octadecanoate |
InChI |
InChI=1S/3C18H36O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI-Schlüssel |
IVKVYYVDZLZGGY-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



